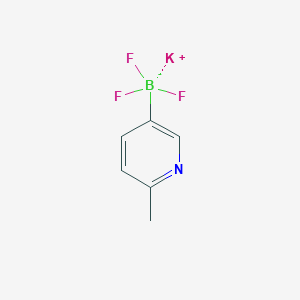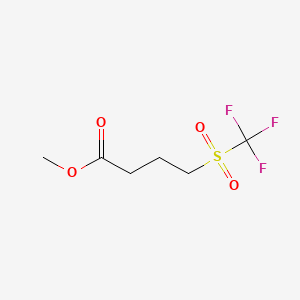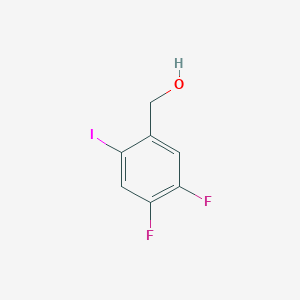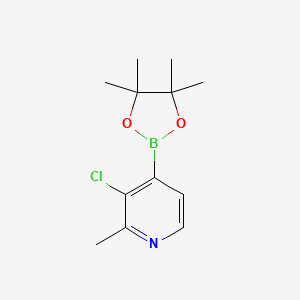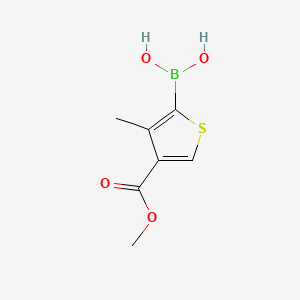
(4-(Methoxycarbonyl)-3-methylthiophen-2-YL)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Methoxycarbonyl)-3-methylthiophen-2-yl]boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a thiophene ring, which is further substituted with a methoxycarbonyl and a methyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(methoxycarbonyl)-3-methylthiophen-2-yl]boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely used due to its mild reaction conditions and high functional group tolerance . The general procedure involves the reaction of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of [4-(methoxycarbonyl)-3-methylthiophen-2-yl]boronic acid follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[4-(Methoxycarbonyl)-3-methylthiophen-2-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(methoxycarbonyl)-3-methylthiophen-2-yl]boronic acid is widely used as a reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling . This reaction is essential for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules.
Biology and Medicine
The compound has potential applications in the development of pharmaceuticals and biologically active molecules. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of drug candidates and other bioactive compounds.
Industry
In the industrial sector, [4-(methoxycarbonyl)-3-methylthiophen-2-yl]boronic acid is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of [4-(methoxycarbonyl)-3-methylthiophen-2-yl]boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in these reactions are well-studied and understood in the context of organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Compared to similar compounds, [4-(methoxycarbonyl)-3-methylthiophen-2-yl]boronic acid offers unique advantages due to the presence of the thiophene ring. This structural feature imparts distinct electronic properties, making it particularly useful in the synthesis of heterocyclic compounds and advanced materials.
Conclusion
[4-(Methoxycarbonyl)-3-methylthiophen-2-yl]boronic acid is a versatile and valuable compound in the field of organic chemistry. Its unique structure and reactivity make it an essential reagent for various chemical reactions, with significant applications in scientific research, medicine, and industry.
Propiedades
Fórmula molecular |
C7H9BO4S |
|---|---|
Peso molecular |
200.02 g/mol |
Nombre IUPAC |
(4-methoxycarbonyl-3-methylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C7H9BO4S/c1-4-5(7(9)12-2)3-13-6(4)8(10)11/h3,10-11H,1-2H3 |
Clave InChI |
PPWIHEZODNZZHV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=CS1)C(=O)OC)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


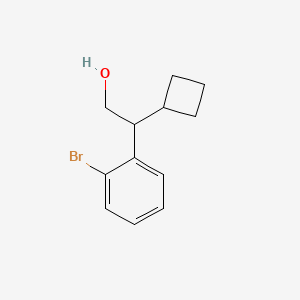
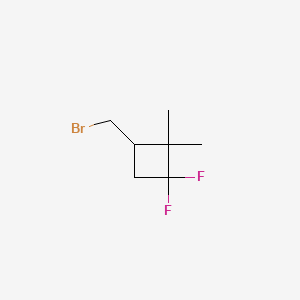


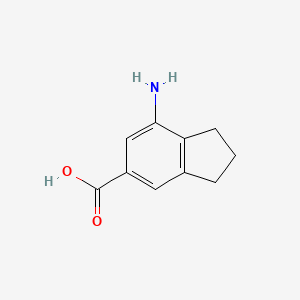

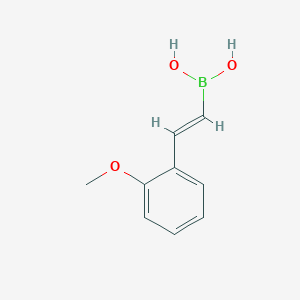

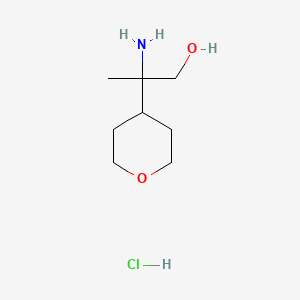
![2-((tert-Butoxycarbonyl)amino)-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B13469535.png)
